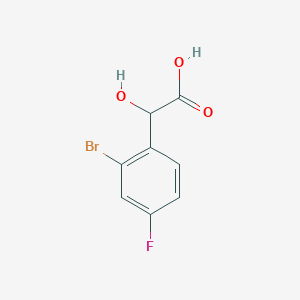

2-(2-bromo-4-fluorophenyl)-2-hydroxyacetic acid

Description

Contextualization of Substituted α-Hydroxycarboxylic Acids in Chemical Synthesis

Substituted α-hydroxycarboxylic acids represent a significant class of organic molecules, defined by the presence of a carboxylic acid and a hydroxyl group on an adjacent carbon atom. This structural arrangement is a common feature in a multitude of natural products and molecules with pronounced biological activity. Their bifunctional nature is a key asset in chemical synthesis, offering two distinct sites for chemical modification. This dual reactivity makes them indispensable precursors in the creation of pharmaceuticals, agrochemicals, and advanced polymers. Furthermore, the α-carbon in these molecules is often a stereocenter, rendering them crucial starting materials for the asymmetric synthesis of enantiomerically pure target compounds.

Significance of Halogenated Aromatic Scaffolds in Synthetic Design

The incorporation of halogen atoms into aromatic frameworks is a cornerstone of contemporary synthetic design. Halogens, such as bromine and fluorine, can dramatically modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and interaction with biological targets. The carbon-halogen bond also functions as a versatile anchor point for a wide array of powerful cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. These reactions are instrumental in the assembly of intricate molecular structures. The specific ortho-bromo and para-fluoro substitution pattern on the phenyl ring of 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetic acid presents unique opportunities for regioselective chemical transformations.

Overview of Research Trajectories for this compound

The primary focus of research involving this compound is its application as a pivotal intermediate in the synthesis of valuable chemical compounds. Its structural relationship to mandelic acid and its halogenated derivatives points towards its utility in the development of chiral resolving agents and as a precursor for active pharmaceutical ingredients (APIs). nih.govresearchgate.net The bromo and fluoro substituents on the aromatic ring make it a particularly promising building block for the synthesis of targeted therapeutics, such as kinase inhibitors. For instance, structurally analogous halogenated phenyl compounds are known to be integral components of MEK inhibitors, a class of drugs used in cancer therapy. researchgate.netplos.orgmedchemexpress.complos.orgnih.gov Consequently, a major research avenue for this compound is its strategic use in the generation of novel drug candidates.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are detailed in the interactive data table below.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1214372-24-3 | biosynth.com |

| Molecular Formula | C₈H₆BrFO₃ | biosynth.com |

| Molecular Weight | 249.03 g/mol | biosynth.com |

| Canonical SMILES | C1=CC(=C(C=C1F)Br)C(C(=O)O)O | biosynth.com |

Synthesis of this compound

A well-established and logical synthetic pathway to this compound proceeds in two main stages, commencing with the corresponding benzaldehyde (B42025).

Precursor Synthesis: 2-Bromo-4-fluorobenzaldehyde (B1271550)

The essential starting material, 2-bromo-4-fluorobenzaldehyde, can be efficiently prepared from 4-fluorobenzaldehyde. chemicalbook.com A frequently used method is the direct bromination of 4-fluorobenzaldehyde. This electrophilic aromatic substitution is typically carried out using a brominating agent like dibromohydantoin in a solvent mixture of trifluoroacetic acid and sulfuric acid at elevated temperatures, leading to the desired 2-bromo-4-fluorobenzaldehyde. chemicalbook.com

Conversion to this compound

The transformation of 2-bromo-4-fluorobenzaldehyde into the target α-hydroxycarboxylic acid is classically achieved via a cyanohydrin intermediate, a standard methodology for producing mandelic acid and its analogs. researchgate.net

Cyanohydrin Formation: The process begins with the reaction of 2-bromo-4-fluorobenzaldehyde with a cyanide source, such as sodium cyanide or potassium cyanide, under acidic aqueous conditions. This nucleophilic addition to the carbonyl group yields the corresponding cyanohydrin, 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetonitrile. researchgate.net

Hydrolysis: The final step involves the hydrolysis of the nitrile functional group of the cyanohydrin. This is typically accomplished by heating the intermediate in the presence of a strong acid, like hydrochloric acid, or a strong base, such as sodium hydroxide. This process converts the nitrile into a carboxylic acid, affording the final product, this compound.

Research Applications and Future Directions

The principal utility of this compound in the realm of scientific research is as a versatile and strategically functionalized building block for the synthesis of more complex and often biologically active molecules.

Role as a Synthetic Intermediate

The judicious placement of the bromine and fluorine atoms, in conjunction with the α-hydroxycarboxylic acid moiety, endows this molecule with significant synthetic versatility. The bromine atom is particularly amenable to a host of cross-coupling reactions, providing a gateway to a wide array of more elaborate structures. The α-hydroxy acid portion of the molecule can undergo a variety of transformations, including esterification, amidation, and oxidation, further expanding its synthetic utility.

Potential in Medicinal Chemistry

Derivatives of halogenated mandelic acid are acknowledged as important synthons in the field of pharmaceutical chemistry. nih.govresearchgate.net The structural framework of this compound is reminiscent of motifs found in several classes of therapeutic agents. Notably, its core structure bears a resemblance to that of MEK inhibitors, which are a class of targeted drugs used in the treatment of cancer. researchgate.netplos.orgmedchemexpress.complos.orgnih.gov The unique halogen substitution pattern of this compound could be leveraged to design and synthesize novel inhibitors with potentially enhanced potency, selectivity, or pharmacokinetic properties.

Applications in Agrochemicals

The utility of substituted mandelic acid derivatives extends into the agrochemical sector. mdpi.com A prominent example is the fungicide mandipropamid, which is based on a mandelic acid scaffold. mdpi.com The distinct halogenation of this compound offers a template for the development of new agrochemicals that may exhibit improved efficacy and more favorable environmental profiles.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAUCLYKGZVZBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Bromo 4 Fluorophenyl 2 Hydroxyacetic Acid

Retrosynthetic Analysis of the 2-(2-Bromo-4-fluorophenyl)-2-hydroxyacetic Acid Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections that correspond to reliable forward reactions. scitepress.org

For this compound, two primary retrosynthetic disconnections can be envisioned:

C-C Bond Disconnection: The most intuitive disconnection is the carbon-carbon bond between the aromatic ring and the chiral α-carbon. This approach simplifies the target molecule into a 2-bromo-4-fluorophenyl synthon and a glyoxylic acid synthon. The synthetic equivalent for the aryl synthon could be a Grignard reagent (2-bromo-4-fluorophenylmagnesium bromide) or an organolithium species, which would react with glyoxylic acid or its ester in the forward synthesis.

Functional Group Interconversion (FGI): An alternative strategy involves disconnecting the C-O bond of the hydroxyl group and the C-C bond of the carboxyl group, tracing them back to a common precursor. This leads to 2-bromo-4-fluorobenzaldehyde (B1271550) as a key starting material. The aldehyde can be converted to a cyanohydrin, which upon hydrolysis yields the target α-hydroxy acid. wikipedia.org This approach is common for α-hydroxy acid synthesis.

A summary of these retrosynthetic pathways is presented in the table below.

| Target Molecule | Disconnection Strategy | Key Precursors/Synthons | Potential Starting Materials |

| This compound | C(aryl)-C(α) Bond | 2-Bromo-4-fluorophenyl anion, Glyoxylic acid cation | 1,2-Dibromo-4-fluorobenzene, Glyoxylic acid |

| This compound | Functional Group Interconversion (FGI) | 2-Bromo-4-fluorobenzaldehyde | 2-Bromo-4-fluorotoluene |

Direct Synthesis Routes

Several direct synthetic strategies can be employed to construct the this compound scaffold.

Carboxylation and Hydroxylation Approaches

One direct method involves the α-hydroxylation of a corresponding phenylacetic acid derivative. For instance, 2-(2-bromo-4-fluorophenyl)acetic acid could serve as a substrate. The introduction of the hydroxyl group at the α-position can be achieved through enolate formation followed by oxidation with an electrophilic oxygen source like molecular oxygen or specific reagents.

Alternatively, a route starting from 2-bromo-4-fluorobenzaldehyde can utilize α-siloxy silanes. In a one-pot synthesis, the aldehyde reacts with a silylating agent like PhMe₂SiLi, and the resulting intermediate is then carboxylated under an atmosphere of carbon dioxide (CO₂) to yield the α-hydroxy acid. organic-chemistry.org This method avoids the isolation of the intermediate α-hydroxy silane. organic-chemistry.org

| Starting Material | Key Reagents | Intermediate(s) | Reaction Type |

| 2-(2-Bromo-4-fluorophenyl)acetic acid | Strong Base (e.g., LDA), Oxygen source | Enolate | α-Hydroxylation |

| 2-Bromo-4-fluorobenzaldehyde | PhMe₂SiLi, CO₂, CsF | α-siloxy silane | Silylation followed by Carboxylation |

Condensation Reactions with Glyoxylic Acid or Derivatives

A highly effective and convergent approach is the condensation of an organometallic derivative of 2-bromo-4-fluorobenzene with glyoxylic acid or its esters. The process typically begins with the formation of a Grignard or organolithium reagent from 1,2-dibromo-4-fluorobenzene. This nucleophilic species then attacks the electrophilic carbonyl carbon of glyoxylic acid hydrate (B1144303) or an ester like ethyl glyoxylate (B1226380). A subsequent acidic workup yields the final this compound. The choice of solvent and reaction temperature is crucial to prevent side reactions.

| Organometallic Reagent | Carbonyl Component | Key Reaction Conditions | Product |

| 2-Bromo-4-fluorophenylmagnesium bromide | Glyoxylic acid hydrate | Anhydrous ether/THF, low temperature | This compound |

| 2-Bromo-4-fluorophenyllithium | Ethyl glyoxylate | Anhydrous ether/THF, low temperature, followed by hydrolysis | This compound |

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials. nih.gov The Passerini reaction, an isocyanide-based MCR, is a powerful tool for synthesizing α-acyloxy amides, which are direct precursors to α-hydroxy acids. mdpi.com

In a hypothetical Passerini reaction for this target, 2-bromo-4-fluorobenzaldehyde, a suitable carboxylic acid (e.g., acetic acid), and an isocyanide (e.g., tert-butyl isocyanide) would react in a non-polar solvent. mdpi.com The resulting α-acyloxy amide intermediate can then be hydrolyzed under acidic or basic conditions to afford this compound. This strategy offers high atom economy and convergence. researchgate.net

| Aldehyde | Isocyanide | Carboxylic Acid | Intermediate Product | Final Product (after hydrolysis) |

| 2-Bromo-4-fluorobenzaldehyde | tert-Butyl isocyanide | Acetic Acid | α-acetoxy-N-tert-butyl-2-(2-bromo-4-fluorophenyl)acetamide | This compound |

Stereoselective Synthesis of Enantiopure this compound

The α-carbon in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiopure forms is often critical for pharmaceutical applications.

Asymmetric Catalysis in α-Hydroxyacid Formation

Asymmetric catalysis provides an efficient pathway to chiral α-hydroxy acids and their derivatives. nih.gov One prominent strategy is the enantioselective addition of an organometallic reagent to a carbonyl compound. For this specific target, the rhodium-catalyzed asymmetric addition of 2-bromo-4-fluorophenylboronic acid to a glyoxylate derivative could be employed. nih.gov Using a chiral phosphine (B1218219) ligand, such as WingPhos, can induce high enantioselectivity in the formation of the chiral tertiary alcohol, which is a precursor to the desired acid. nih.gov

Another approach is the asymmetric hydrogenation of an α-keto ester, such as ethyl 2-(2-bromo-4-fluorophenyl)-2-oxoacetate. This reaction can be catalyzed by chiral transition metal complexes (e.g., Rhodium or Ruthenium with chiral ligands) to produce the corresponding α-hydroxy ester with high enantiomeric excess (ee). Subsequent hydrolysis of the ester furnishes the enantiopure α-hydroxy acid. This method has been successfully applied to the synthesis of various α-hydroxy esters with good to excellent enantioselectivities. nih.gov

| Synthetic Strategy | Substrate(s) | Catalyst System (Example) | Expected Outcome |

| Asymmetric Arylation | 2-Bromo-4-fluorophenylboronic acid, Ethyl glyoxylate | Rhodium / Chiral Ligand (e.g., WingPhos) | Enantioenriched Ethyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate |

| Asymmetric Hydrogenation | Ethyl 2-(2-bromo-4-fluorophenyl)-2-oxoacetate | Ruthenium / Chiral Ligand (e.g., BINAP) | Enantioenriched Ethyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate |

Enzymatic and Biocatalytic Transformations

The production of optically pure mandelic acids and their analogues through enzymatic and biocatalytic methods has gained significant attention as a sustainable alternative to traditional chemical synthesis. nih.govtandfonline.com These biological approaches offer high enantioselectivity and operate under mild reaction conditions. Key enzymatic strategies applicable to the synthesis of chiral α-hydroxy acids include nitrile hydrolysis, ester hydrolysis, and the reduction of α-keto acids. nih.gov

Enzymes such as nitrilases, lipases, esterases, and dehydrogenases are central to these biocatalytic processes. nih.gov For instance, nitrilase-mediated hydrolysis of mandelonitrile (B1675950) and its derivatives is an efficient method for producing optically pure (R)-mandelic acid with high yields. tandfonline.comresearchgate.net This process often involves the dynamic kinetic resolution of the corresponding cyanohydrin. nih.gov While specific studies on this compound are not extensively detailed in the reviewed literature, the principles of biocatalysis on substituted mandelic acids are well-established. nih.govmdpi.com Microbial transformation using wild-type or recombinant strains is a powerful tool, capable of producing optically pure mandelic acid with 100% productive yield. nih.govresearchgate.net

The table below summarizes enzymes commonly used in the synthesis of mandelic acid derivatives.

| Enzyme Type | Reaction | Substrate Example | Product | Reference |

| Nitrilase | Nitrile Hydrolysis | Mandelonitrile | (R)-Mandelic acid | nih.govnih.gov |

| Lipase/Esterase | Ester Hydrolysis/Esterification | Racemic mandelic ester | Enantiopure mandelic acid | nih.gov |

| Dehydrogenase | Ketone Reduction | Phenylglyoxylic acid | Mandelic acid | nih.gov |

| Oxynitrilase | Cyanohydrin formation | Benzaldehyde (B42025) | Mandelonitrile | researchgate.net |

Chiral Auxiliary and Resolving Agent Strategies

Achieving enantiopurity is critical for pharmaceutical intermediates. Besides asymmetric synthesis, the resolution of racemic mixtures is a widely used strategy. This can be accomplished using chiral resolving agents or chiral auxiliaries.

Chiral resolving agents function by forming diastereomeric salts with the racemic acid. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. While specific resolving agents for this compound are not detailed, various substituted mandelic acids have been successfully used as resolving agents for amines. nih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate molecule to direct a subsequent stereoselective reaction. researchgate.net Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric synthesis, including aldol (B89426) reactions, to create new stereocenters with high predictability. researchgate.netbath.ac.uk After the desired stereochemistry is established, the auxiliary is cleaved from the product. This methodology, while powerful, requires additional steps for attachment and removal of the auxiliary. researchgate.net High-performance liquid chromatography (HPLC) on a chiral stationary phase is a common analytical and semi-preparative method for separating enantiomers and assessing enantiomeric excess. mdpi.commdpi.com

Synthesis from Precursor Aromatic Compounds

Functionalization of Substituted Benzene (B151609) Derivatives

The synthesis of polysubstituted benzene rings, such as the 2-bromo-4-fluoro-phenyl moiety, requires careful strategic planning of reaction sequences. libretexts.org The order in which substituents are introduced is crucial because existing groups on the ring direct the position of subsequent substitutions. The synthesis typically starts from a simpler, commercially available benzene derivative.

For this compound, a plausible retrosynthetic analysis would involve starting with a fluorinated benzene derivative, such as 4-fluoroacetophenone or 4-fluorotoluene. The sequence of bromination and subsequent elaboration of the acetic acid side chain must be considered. For example, Friedel-Crafts alkylation or acylation can introduce carbon substituents, though these reactions have limitations, such as not being effective on strongly deactivated rings. libretexts.orgpressbooks.pub The directing effects of the fluoro (ortho-, para-directing, deactivating) and bromo (ortho-, para-directing, deactivating) groups, along with any other groups present, will determine the feasibility and outcome of each synthetic step. pressbooks.pub

Bromination and Fluorination Strategies on Phenolic or Acetic Acid Precursors

Introducing bromine and fluorine atoms onto an aromatic ring can be achieved through various electrophilic aromatic substitution reactions. Direct fluorination is often too reactive and difficult to control, so fluorine is typically introduced using other methods or by starting with a pre-fluorinated precursor.

Bromination of activated aromatic rings, such as phenols, is a rapid reaction. youtube.com The strong activating effect of a hydroxyl group can lead to polysubstitution; for instance, direct bromination of phenol (B47542) in a polar solvent like water yields 2,4,6-tribromophenol. pressbooks.pubyoutube.com To achieve selective monobromination, the activating effect of the hydroxyl or amino group can be tempered by converting it into a less activating ester or amide group. pressbooks.pubyoutube.com Alternatively, using a non-polar solvent and controlling the stoichiometry of bromine can favor the formation of monobrominated products, with the para-isomer often being the major product due to steric hindrance at the ortho positions. youtube.com

For precursors like substituted acetophenones, α-bromination of the carbonyl compound is a key reaction. nih.gov This can be achieved using various brominating agents. The synthesis of 2-(2-bromo-4-fluorophenyl)acetic acid is a related precursor that can be synthesized from materials like 4-fluoroaniline (B128567) through acetylation and subsequent bromination. google.com

The table below outlines common bromination reagents and their typical applications.

| Reagent | Substrate Type | Conditions | Product Example | Reference |

| Br₂ / H₂O | Phenol | Aqueous | 2,4,6-Tribromophenol | youtube.com |

| Br₂ / FeBr₃ | Benzene | Lewis Acid | Bromobenzene | libretexts.org |

| N-Bromosuccinimide (NBS) | Acetophenone derivatives | Acidic conditions | α-Bromo-acetophenone | nih.gov |

| Pyridine hydrobromide perbromide | Acetophenone derivatives | Acetic acid | α-Bromo-acetophenone | nih.gov |

| HBr / Oxidizing Agent (e.g., H₂O₂) | Acetanilide | 30-60 °C | 2-Bromo-4-fluoroacetanilide | google.com |

Green Chemistry Approaches in Synthetic Design

Solvent-Free and Aqueous Media Reactions

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of fine chemicals and pharmaceuticals is increasingly incorporating these principles. For the synthesis of mandelic acid derivatives, key green approaches include the use of biocatalysis (as discussed in section 2.3.2), which operates in aqueous media under mild conditions, and minimizing the use of organic solvents. nih.govmpg.de

Reactions in aqueous media are highly desirable from an environmental perspective. Many enzymatic reactions are performed in water, reducing the need for volatile organic compounds. nih.govfarmaciajournal.com Solvent-free, or solid-state, reactions are another important green chemistry technique. These reactions, often facilitated by microwave irradiation, can lead to shorter reaction times, higher yields, and simpler work-up procedures compared to conventional methods that rely on organic solvents. farmaciajournal.com While specific examples for this compound are not prevalent, the application of these green methodologies to the synthesis of related phenoxyacetic acid derivatives has been successfully demonstrated. farmaciajournal.com

Catalytic Systems for Enhanced Efficiency in the Synthesis of this compound

The industrial synthesis of complex chiral molecules such as this compound necessitates the use of highly efficient and selective catalytic systems. These catalysts are pivotal in driving reactions towards the desired product with high yields and, crucially, high enantioselectivity, which is a measure of the purity of the desired stereoisomer. The methodologies employed can be broadly categorized into transition-metal catalysis, organocatalysis, and biocatalysis, each offering unique advantages in the synthesis of substituted α-hydroxy acids.

Transition-Metal Catalysis

Transition-metal complexes, particularly those of rhodium, ruthenium, and platinum, are well-established catalysts for the asymmetric hydrogenation of α-keto acid precursors to yield chiral α-hydroxy acids. The precursor for the target compound, 2-(2-bromo-4-fluorophenyl)-2-oxoacetic acid, can be effectively reduced using these catalytic systems. The efficiency of these catalysts is highly dependent on the nature of the chiral ligands coordinated to the metal center.

Key research findings have demonstrated the efficacy of various chiral phosphine ligands in the asymmetric hydrogenation of substituted phenylglyoxylic acid derivatives. For instance, rhodium complexes with diphosphine ligands have shown considerable success. While specific data for the 2-bromo-4-fluoro substituted substrate is not extensively documented, analogous studies on similar substrates provide valuable insights into the potential performance of these catalytic systems.

For example, the enantioselective hydrogenation of p-chlorophenylglyoxylic acid derivatives has been extensively studied. Homogeneous catalysts, such as Rh-diphosphine complexes, have achieved high enantiomeric excesses (ee). nih.gov Similarly, heterogeneous catalysts, like platinum catalysts modified with cinchona alkaloids, have also demonstrated excellent enantioselectivity for the synthesis of methyl p-chloromandelate. nih.gov Ruthenium-based catalysts, for instance with MeObiphep as a ligand, have also been reported to be highly effective. nih.gov

These findings suggest that a similar approach, utilizing a chiral rhodium, ruthenium, or platinum catalyst, would be a highly effective strategy for the enantioselective synthesis of this compound from its corresponding α-keto acid precursor. The choice of ligand and reaction conditions would be critical in optimizing the yield and enantioselectivity.

Table 1: Performance of Catalytic Systems in the Asymmetric Hydrogenation of Substituted Phenylglyoxylic Acid Derivatives

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Homogeneous Rh-diphosphine complexes | p-chlorophenylglyoxylic amides | p-chloromandelic amides | up to 87% | nih.gov |

| Heterogeneous Pt catalyst with cinchona derivatives | methyl p-chlorophenylglyoxylate | (R)-methyl p-chloromandelate | 93% | nih.gov |

Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. For the synthesis of chiral α-hydroxy acids like this compound, several organocatalytic strategies can be envisioned.

One prominent approach involves the asymmetric cyanation of the corresponding aldehyde, 2-bromo-4-fluorobenzaldehyde, to form a cyanohydrin, which can then be hydrolyzed to the desired α-hydroxy acid. The first asymmetric organocatalytic cyanation of benzaldehyde was reported using cinchona alkaloids, which yielded cyanohydrins with a modest enantiomeric excess. nih.gov Since then, significant advancements have been made in developing more efficient organocatalysts for this transformation.

Another strategy involves the use of chiral phosphoric acids to catalyze the Friedel-Crafts reaction of indoles with aldehydes to produce α-hydroxyl ketones, demonstrating the ability of these catalysts to facilitate C-C bond formation with high enantioselectivity. rsc.org While not a direct route to the target molecule, this illustrates the potential of chiral Brønsted acids in asymmetric synthesis.

N-Heterocyclic carbenes (NHCs) have also been investigated for the aerobic oxidation of aromatic aldehydes to carboxylic acids. mdpi.com This methodology could potentially be applied to synthesize the precursor 2-(2-bromo-4-fluorophenyl)-2-oxoacetic acid from 2-bromo-4-fluorobenzaldehyde.

While direct organocatalytic synthesis of this compound is not extensively reported, the principles established in the synthesis of other chiral mandelic acid derivatives suggest that this is a promising area for future research. researchgate.net

Biocatalysis

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high specificity and enantioselectivity under mild reaction conditions. This approach is particularly attractive for the synthesis of chiral pharmaceuticals due to its green credentials and high efficiency.

For the synthesis of this compound, a key biocatalytic strategy would be the asymmetric reduction of the precursor, 2-(2-bromo-4-fluorophenyl)-2-oxoacetic acid. Various microorganisms, particularly yeast species such as Candida, are known to possess oxidoreductase enzymes capable of catalyzing the reduction of α-keto acids to the corresponding α-hydroxy acids with high enantioselectivity.

For instance, studies on the asymmetric reduction of N-[4-(2-bromoacetyl)phenyl]methanesulfonamide using Candida viswanathii have demonstrated the potential of this microorganism to perform stereoselective reductions of prochiral ketones. dntb.gov.ua Although a different substrate, this highlights the capability of Candida species to handle halogenated aromatic compounds.

Furthermore, lipases from Candida rugosa have been shown to exhibit high enantioselectivity in the resolution of 2-bromo phenylacetic acid octyl esters, indicating their ability to differentiate between enantiomers of bromo-substituted aryl compounds. nih.gov This enzymatic resolution could be applied to a racemic mixture of this compound or its ester derivative to isolate the desired enantiomer.

The use of biocatalysts offers a highly selective and environmentally benign route to enantiomerically pure this compound. The selection of the appropriate microorganism or isolated enzyme and the optimization of reaction conditions are crucial for achieving high conversion and enantioselectivity.

Table 2: Potential Biocatalytic Approaches for the Synthesis of this compound

| Biocatalytic Method | Key Enzyme/Organism | Substrate | Potential Product | Key Advantage |

|---|---|---|---|---|

| Asymmetric Reduction | Oxidoreductases from Candida species | 2-(2-bromo-4-fluorophenyl)-2-oxoacetic acid | (R)- or (S)-2-(2-bromo-4-fluorophenyl)-2-hydroxyacetic acid | High enantioselectivity in a single step |

Mechanistic Insights into the Formation of 2 2 Bromo 4 Fluorophenyl 2 Hydroxyacetic Acid

Detailed Reaction Mechanisms of Key Synthetic Steps

Information unavailable.

Transition State Analysis in Catalyzed Pathways

Information unavailable.

Influence of Reaction Conditions on Selectivity and Yield

Information unavailable.

Kinetic Studies of Primary Reaction Pathways

Information unavailable.

Structural Elucidation and Advanced Characterization Techniques for 2 2 Bromo 4 Fluorophenyl 2 Hydroxyacetic Acid and Its Precursors

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable tools for elucidating the structure of organic molecules. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetic acid, distinct signals are expected for the aromatic protons, the methine proton adjacent to the hydroxyl and carboxyl groups, and the acidic protons of the hydroxyl and carboxyl groups. The aromatic region would likely display complex splitting patterns due to the coupling between the protons on the phenyl ring and with the fluorine atom. The methine proton would appear as a singlet, and its chemical shift would be influenced by the adjacent electron-withdrawing groups. The hydroxyl and carboxylic acid protons are typically broad singlets and their positions can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. Key signals would include those for the carboxyl carbon, the carbon bearing the hydroxyl group (methine carbon), and the aromatic carbons. The positions of the aromatic carbon signals would be influenced by the bromo and fluoro substituents.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would show a signal for the single fluorine atom on the phenyl ring. The chemical shift and coupling patterns in the ¹⁹F NMR spectrum would provide valuable information about the electronic environment of the fluorine atom and its proximity to other atoms.

| Technique | Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic-H | ~7.0-7.8 | Complex multiplet |

| CH(OH) | ~5.0-5.5 | Singlet | |

| OH | Variable | Broad singlet | |

| COOH | Variable | Broad singlet | |

| ¹³C NMR | C=O | ~170-180 | Carboxylic acid |

| Aromatic-C | ~110-140 | Multiple signals | |

| C-Br | ~115-125 | Aromatic | |

| C-F | ~155-165 (d, JC-F) | Aromatic | |

| ¹⁹F NMR | Ar-F | ~ -110 to -120 | Relative to CFCl₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid and alcohol, typically in the range of 3500-2500 cm⁻¹. A sharp, strong peak corresponding to the C=O stretch of the carboxylic acid would be anticipated around 1700-1750 cm⁻¹. The C-O stretching vibrations of the alcohol and carboxylic acid would appear in the 1300-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid and Alcohol) | Stretching | 3500-2500 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=O (Carboxylic Acid) | Stretching | 1750-1700 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O (Alcohol, Carboxylic Acid) | Stretching | 1300-1000 |

| C-F (Aromatic) | Stretching | 1250-1100 |

| C-Br (Aromatic) | Stretching | 1075-1030 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected, and due to the presence of bromine, a characteristic isotopic pattern with peaks at M and M+2 of nearly equal intensity would be observed. Common fragmentation pathways could include the loss of water (H₂O), carbon dioxide (CO₂), or the carboxyl group (COOH).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems in a molecule. The aromatic ring in this compound would be expected to absorb UV light, typically in the range of 200-300 nm. The substitution pattern on the benzene (B151609) ring will influence the exact wavelength of maximum absorbance (λmax) and the molar absorptivity.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. This method would be effective for assessing the purity of the compound and for separating it from any starting materials or byproducts.

Computational Chemistry and Theoretical Studies of 2 2 Bromo 4 Fluorophenyl 2 Hydroxyacetic Acid

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net For 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetic acid, this process involves calculating the potential energy of the molecule for various atomic arrangements and identifying the geometry that corresponds to the lowest energy state.

The choice of the theoretical method and basis set is crucial for the accuracy of these calculations. A commonly used method is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govnih.gov This is often paired with a basis set like 6-311++G(d,p), which provides a flexible description of the electron distribution. nih.gov The optimization process would yield key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the precise bond lengths of C-Br, C-F, C-O, and C-C bonds, as well as the bond angles around the chiral center and within the phenyl ring. These theoretical values can then be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model.

Illustrative Data Table for Optimized Geometrical Parameters:

| Parameter | Description | Typical Calculated Value Range (Å or °) |

| C-Br Bond Length | The distance between the carbon atom of the phenyl ring and the bromine atom. | 1.85 - 1.95 Å |

| C-F Bond Length | The distance between the carbon atom of the phenyl ring and the fluorine atom. | 1.32 - 1.36 Å |

| C-O (hydroxyl) Bond Length | The distance between the chiral carbon and the hydroxyl oxygen. | 1.40 - 1.45 Å |

| C=O (carbonyl) Bond Length | The distance between the carboxylic carbon and the carbonyl oxygen. | 1.20 - 1.25 Å |

| Phenyl Ring C-C-C Angle | The internal bond angles within the benzene (B151609) ring. | ~120° |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar organic molecules. Actual calculated values would be specific to the optimized geometry of this compound.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and chemical behavior. Two key concepts in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov

For this compound, the distribution of the HOMO and LUMO would likely be influenced by the substituents on the phenyl ring. The electron-withdrawing nature of the bromine and fluorine atoms would affect the electron density distribution across the molecule.

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the surface of the molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the MEP map of this compound, the oxygen atoms of the carboxyl and hydroxyl groups would be expected to show negative potential (red or yellow), indicating their nucleophilic character. In contrast, the hydrogen atoms of these groups would exhibit positive potential (blue), highlighting their electrophilic nature.

Illustrative Data Table for Electronic Properties:

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |

Note: This table illustrates the type of data obtained from electronic structure analysis. Specific energy values would require dedicated quantum chemical calculations.

Conformational Analysis and Energy Minima Determination

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, identifying the most stable conformer is essential. This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific dihedral angles.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry can be used to predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure. For this compound, theoretical predictions of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can be performed.

Theoretical vibrational frequencies (IR and Raman) are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can be correlated with experimental spectra to assign the observed vibrational modes to specific molecular motions, such as stretching and bending of bonds. nih.gov

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted chemical shifts provide valuable information for the interpretation of experimental NMR spectra, aiding in the structural elucidation of the molecule.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding Networks)

Intermolecular interactions play a crucial role in determining the solid-state structure and properties of a compound. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal lattice. nih.gov The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored according to the nature and strength of the intermolecular contacts.

For this compound, the presence of hydroxyl and carboxyl groups suggests that hydrogen bonding would be a dominant intermolecular interaction. Hirshfeld surface analysis would likely reveal strong O-H···O hydrogen bonds forming a network that stabilizes the crystal structure. The analysis would also quantify the contributions of other weaker interactions, such as C-H···O, C-H···F, and halogen bonds involving the bromine atom.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can also be employed to study the mechanisms of chemical reactions involving this compound. This involves modeling the reaction pathway, which is the sequence of molecular transformations that occur as reactants are converted into products. A key aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate.

By calculating the energies of the reactants, products, and the transition state, the activation energy of the reaction can be determined. This information is vital for understanding the kinetics and feasibility of a chemical process. For example, the synthesis or degradation pathways of this compound could be investigated using these computational methods.

Derivatization and Chemical Transformations of 2 2 Bromo 4 Fluorophenyl 2 Hydroxyacetic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization. Standard esterification and amidation reactions can be employed to modify this functional group, yielding esters and amides, respectively.

Esterification: The conversion of 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetic acid to its corresponding esters can be achieved through several established methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be utilized. These reagents activate the carboxylic acid, facilitating nucleophilic attack by an alcohol.

Amidation: Similarly, the synthesis of amides from this compound can be accomplished by reaction with a primary or secondary amine. The use of coupling agents like EDCI is a prevalent method for forming the amide bond under mild conditions. nih.gov This approach is often preferred to avoid the harsh conditions of heating that might lead to side reactions involving the other functional groups present in the molecule. The general reliability of this process allows for its application with various types of amines. nih.gov

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Esterification | Alcohol, Coupling Agent (e.g., DCC, EDCI) | Ester |

| Amidation | Amine, Coupling Agent (e.g., EDCI) | Amide |

Reactions Involving the Hydroxyl Group (e.g., Etherification, Oxidation)

The secondary hydroxyl group on the alpha-carbon provides another avenue for chemical modification, primarily through etherification and oxidation reactions.

Etherification: The formation of an ether linkage at the hydroxyl position can be carried out under basic conditions. For instance, Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, would yield the corresponding ether. Care must be taken to control the reaction conditions to avoid competing elimination reactions or reactions at the other functional sites.

Oxidation: The secondary alcohol can be oxidized to a ketone, which would transform the molecule into 2-(2-bromo-4-fluorophenyl)-2-oxoacetic acid. A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) to milder, more selective methods such as Swern oxidation or Dess-Martin periodinane oxidation. The choice of oxidant would depend on the desired reaction scale and tolerance of other functional groups.

| Transformation | Reagents and Conditions | Resulting Functional Group |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Ether |

| Oxidation | Oxidizing Agent (e.g., PCC, Swern, DMP) | Ketone |

Transformations of the Aryl Halide (e.g., Cross-Coupling Reactions)

The carbon-bromine bond on the aromatic ring is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This method is widely used for the formation of biaryl compounds and is tolerant of a wide range of functional groups. mdpi.comnih.gov

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. beilstein-journals.orglibretexts.org This reaction is typically carried out in the presence of a palladium catalyst and a base. beilstein-journals.orglibretexts.org

Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgresearchgate.net It is a powerful tool for the synthesis of arylamines and is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. wikipedia.orgresearchgate.net

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron Reagent | Palladium Catalyst, Base | Biaryl |

| Heck | Alkene | Palladium Catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst, Base | Aryl Alkyne |

| Buchwald-Hartwig Amination | Amine | Palladium Catalyst, Ligand, Base | Arylamine |

Modifications of the Halogenation Pattern on the Aromatic Ring

The existing bromo and fluoro substituents on the aromatic ring can potentially be modified. Catalytic hydrogenation can be used for dehalogenation, selectively removing the bromine atom under specific conditions. For instance, palladium on carbon (Pd/C) with a hydrogen source can effect the hydrodebromination, yielding 2-(4-fluorophenyl)-2-hydroxyacetic acid. The conditions would need to be carefully controlled to avoid reduction of the carboxylic acid.

Conversion to Related Aromatic Carboxylic Acid Derivatives

Through a sequence of reactions, this compound can be converted into a variety of other aromatic carboxylic acid derivatives. For example, a combination of the transformations mentioned above could lead to a wide array of structures. Oxidation of the hydroxyl group followed by a Suzuki coupling could yield a 2-(biphenyl-2-yl)-2-oxoacetic acid derivative. Alternatively, esterification followed by a Buchwald-Hartwig amination would produce an ester of a 2-(2-amino-4-fluorophenyl)-2-hydroxyacetic acid derivative.

An in-depth analysis of this compound reveals its significant role as a versatile intermediate in the field of complex organic synthesis. This halogenated mandelic acid derivative, characterized by a stereocenter and multiple reactive sites, serves as a crucial starting material for a wide array of valuable molecules. Its utility spans from the creation of diverse mandelic acid analogs to the construction of complex heterocyclic systems and chiral building blocks, making it an important compound in medicinal chemistry and materials science research.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The current synthetic methodologies for producing substituted mandelic acids often rely on multi-step processes that may involve harsh reagents or generate significant waste. A primary area for future research is the development of more efficient and environmentally benign synthetic strategies for 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetic acid.

Key Research Objectives:

Catalytic Asymmetric Synthesis: Exploring novel chiral catalysts for the asymmetric addition of cyanide to 2-bromo-4-fluorobenzaldehyde (B1271550), followed by hydrolysis, could provide a direct and enantioselective route to the desired chiral α-hydroxy acid. This would be a significant improvement over classical resolution methods.

Biocatalysis: The use of enzymes, such as hydroxynitrile lyases or oxidoreductases, could offer a highly selective and sustainable alternative for the synthesis of enantiomerically pure this compound under mild reaction conditions.

Continuous Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, improve reaction efficiency, and allow for easier scalability. This approach could minimize the handling of hazardous intermediates and provide better control over reaction parameters.

Green Solvents and Reagents: A systematic investigation into the use of greener solvents (e.g., ionic liquids, supercritical fluids, or water) and less toxic reagents would contribute to a more sustainable manufacturing process.

A comparison of potential synthetic approaches is outlined in the table below.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Catalytic Asymmetric Synthesis | High enantioselectivity, atom economy. | Catalyst design and cost, optimization of reaction conditions. |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly. | Enzyme stability and availability, substrate scope. |

| Continuous Flow Chemistry | Enhanced safety, scalability, process control. | Initial setup cost, potential for clogging. |

| Green Chemistry Principles | Reduced environmental impact, improved safety. | Solvent and reagent compatibility, reaction efficiency. |

Advanced Spectroscopic Characterization of Polymorphs and Solvates

The solid-state properties of a chemical compound are governed by its crystalline form. Polymorphism (the ability of a substance to exist in more than one crystal form) and solvate formation can significantly impact physical properties such as solubility, melting point, and stability. A thorough investigation into the solid-state chemistry of this compound is a critical and unexplored area.

Future research should focus on:

Polymorph Screening: A comprehensive screening for different polymorphic forms using various crystallization techniques (e.g., solvent evaporation, cooling crystallization, anti-solvent addition) from a wide range of solvents.

Solvate Identification: Deliberate attempts to form and characterize solvates, which could offer alternative solid forms with different properties.

Advanced Spectroscopic and Crystallographic Analysis: Characterization of any discovered polymorphs and solvates using a suite of analytical techniques.

| Analytical Technique | Information Gained |

| X-ray Diffraction (Single Crystal and Powder) | Crystal structure, molecular packing, identification of different forms. |

| Solid-State NMR Spectroscopy | Information on the local environment of atoms in the crystal lattice. |

| Vibrational Spectroscopy (FT-IR and Raman) | Probing intermolecular interactions and conformational differences. |

| Thermal Analysis (DSC and TGA) | Thermodynamic relationships between different forms, thermal stability. |

Understanding the solid-state landscape of this compound is crucial for any potential applications where its physical properties are important.

Deeper Computational Exploration of Reactivity and Stereocontrol

Computational chemistry provides powerful tools to predict and understand the behavior of molecules. For this compound, a deeper computational exploration could guide synthetic efforts and provide insights into its intrinsic properties.

Potential areas of computational study include:

Conformational Analysis: Determining the preferred conformations of the molecule and how they are influenced by the substituents on the phenyl ring.

Reaction Mechanism Studies: Using Density Functional Theory (DFT) to model potential reaction pathways for its synthesis and derivatization, which can help in optimizing reaction conditions and predicting outcomes.

Prediction of Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of the molecule and its derivatives.

Modeling Stereocontrol: Simulating the transition states of asymmetric reactions to understand the origins of stereoselectivity and to design more effective chiral catalysts or auxiliaries.

These computational studies would provide a theoretical framework to complement and guide experimental work, accelerating the pace of discovery.

Expanding Derivatization Chemistry for New Scaffold Generation

The carboxylic acid and hydroxyl groups of this compound are versatile functional handles for further chemical modification. A systematic exploration of its derivatization chemistry could lead to the generation of novel molecular scaffolds with interesting properties.

Future research could explore the following transformations:

| Functional Group | Potential Reactions | Resulting Scaffolds |

| Carboxylic Acid | Esterification, Amidation, Reduction to alcohol | Esters, Amides, Amino alcohols |

| Hydroxyl Group | Etherification, Acylation, Oxidation to ketone | Ethers, Esters, α-Keto acids |

| Aromatic Ring | Cross-coupling reactions (e.g., Suzuki, Heck) | Biaryl compounds, Stilbene derivatives |

By systematically exploring these and other reactions, a diverse library of new compounds can be generated. These new scaffolds could then be screened for a variety of applications, leveraging the unique electronic and steric properties imparted by the bromo- and fluoro-substituents.

Potential for Applications in Materials Science Precursors or Catalysis Supports

While the immediate applications of this compound are not yet defined, its structure suggests potential uses in materials science and catalysis that warrant investigation.

Precursors for Functional Polymers: The di-functional nature of the molecule makes it a potential monomer for the synthesis of polyesters or polyamides. The presence of the halogen atoms could impart specific properties to the resulting polymers, such as flame retardancy or modified electronic properties.

Ligands for Coordination Chemistry: The carboxylate and hydroxyl groups can act as coordination sites for metal ions. Derivatized forms of the molecule could be explored as chiral ligands for asymmetric catalysis.

Surface Modification Agents: The molecule could be used to modify the surface of materials, with the aromatic ring providing a site for further functionalization and the acid group allowing for attachment to various substrates.

Supports for Catalysis: After immobilization on a solid support, the chiral centers of the molecule could be used to create a chiral environment for catalytic reactions.

Exploring these potential applications would require interdisciplinary collaboration between organic chemists, polymer scientists, and materials scientists. Such efforts could uncover novel uses for this versatile chemical building block.

Q & A

Q. What are the optimal synthetic routes for 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetic acid, and how can intermediates be characterized?

- Methodological Answer : A common approach involves halogenation and subsequent functionalization. For example, bromination of a fluorophenylacetic acid precursor using phosphorus tribromide (PBr₃) in anhydrous conditions (e.g., dry diethyl ether) can introduce the bromo substituent . Ethyl 2-(2-bromo-4-fluorophenyl)-2-cyanoacetate ( ) may serve as a key intermediate, which can be hydrolyzed to yield the target compound. Characterization of intermediates via / NMR and mass spectrometry is critical to confirm regioselectivity and purity. For example, NMR can distinguish between E/Z isomers in intermediates, as seen in similar acetophenone derivatives .

Q. How can crystallization and purification challenges be addressed for this compound?

- Methodological Answer : Recrystallization from polar aprotic solvents (e.g., acetone/water mixtures) is effective for removing unreacted starting materials and byproducts. For halogenated analogs, slow cooling rates (1–2°C/min) improve crystal quality . High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase can resolve enantiomers or diastereomers, particularly if the hydroxyacetic acid moiety introduces chirality .

Q. What spectroscopic and computational tools are recommended for structural elucidation?

- Methodological Answer :

- NMR : NMR is essential to confirm fluorine substitution patterns, while - HSQC can map coupling between the hydroxyacetic acid protons and the aromatic ring .

- Crystallography : Single-crystal X-ray diffraction using SHELXL () resolves absolute configuration, particularly for chiral centers. ORTEP-3 () aids in visualizing thermal ellipsoids and hydrogen-bonding networks.

- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict vibrational frequencies (FT-IR) and NMR chemical shifts for validation .

Advanced Research Questions

Q. How can stereochemical complexities in this compound be resolved?

- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using (R)- or (S)-1-phenylethylamine) followed by X-ray crystallography confirms enantiomeric purity . Dynamic NMR can detect atropisomerism if restricted rotation around the C–Br bond occurs. For racemic mixtures, chiral HPLC with amylose-based columns achieves baseline separation .

Q. What structure-activity relationship (SAR) insights exist for halogenated phenylhydroxyacetic acids in medicinal chemistry?

- Methodological Answer :

- Halogen Positioning : Fluorine at the 4-position enhances metabolic stability by resisting cytochrome P450 oxidation, while bromine at the 2-position increases steric bulk, potentially improving target binding .

- Biological Assays : In vitro assays (e.g., enzyme inhibition or cell viability studies) comparing analogs like 4-fluoromandelic acid () and 2-chloro derivatives () reveal substituent-dependent activity. Dose-response curves (IC₅₀) quantify potency differences .

Q. How can conflicting bioassay data for halogenated analogs be systematically analyzed?

- Methodological Answer :

- Byproduct Analysis : LC-MS identifies impurities (e.g., dehalogenated byproducts) that may skew bioassay results .

- Isosteric Replacements : Comparing bromo vs. chloro analogs (e.g., 2-(4-chloro-2-fluorophenyl) derivatives in ) controls for electronic effects. Free-Wilson analysis quantifies substituent contributions to activity .

- Crystallographic Data : Resolve discrepancies in binding mode predictions using protein-ligand co-crystallography (SHELX suite) .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.